molecular formula C20H24ClN3O2 B2590154 6-Tert-butyl-2-[1-(2-chlorobenzoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2309572-00-5

6-Tert-butyl-2-[1-(2-chlorobenzoyl)piperidin-4-yl]pyridazin-3-one

Cat. No. B2590154
CAS RN: 2309572-00-5
M. Wt: 373.88
InChI Key: OCYKWGPCGZCCLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of N-Boc piperazine derivatives . Two such derivatives, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of one such derivative is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while another derivative is L-shaped with the molecule being twisted at the C10 atom .


Chemical Reactions Analysis

These compounds serve as useful intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Future Directions

The future directions for research on “6-Tert-butyl-2-[1-(2-chlorobenzoyl)piperidin-4-yl]pyridazin-3-one” and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities . The diverse biological activities of compounds containing piperazine rings suggest that they could be promising candidates for drug discovery .

properties

IUPAC Name

6-tert-butyl-2-[1-(2-chlorobenzoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-20(2,3)17-8-9-18(25)24(22-17)14-10-12-23(13-11-14)19(26)15-6-4-5-7-16(15)21/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYKWGPCGZCCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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